molecular formula C16H17NO3 B12993906 (3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone

(3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B12993906
M. Wt: 271.31 g/mol
InChI Key: NYWRGEREGRPCNO-UHFFFAOYSA-N
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Description

(3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The phenol group is converted to a methoxy group using methyl iodide and a base like potassium carbonate.

    Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation reaction where the amino and methoxy-substituted benzene ring is acylated with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (3-Nitro-2-methylphenyl)(2,4-dimethoxyphenyl)methanone.

    Reduction: Formation of (3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3-Nitro-2-methylphenyl)(2,4-dimethoxyphenyl)methanone: Similar structure but with a nitro group instead of an amino group.

Uniqueness

(3-Amino-2-methylphenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(3-amino-2-methylphenyl)-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H17NO3/c1-10-12(5-4-6-14(10)17)16(18)13-8-7-11(19-2)9-15(13)20-3/h4-9H,17H2,1-3H3

InChI Key

NYWRGEREGRPCNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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